2,4-Dinitrotoluene
Overview
Description
2,4-Dinitrotoluene (2,4-DNT) is an important industrial chemical primarily used in the manufacture of propellants, explosives, and other chemical products. It is a nitroaromatic compound known for its role in the synthesis of 2,4,6-trinitrotoluene (TNT) and has been identified as a priority pollutant due to its toxicity to humans and the environment .
Synthesis Analysis
The synthesis of 2,4-DNT and its derivatives has been explored in various studies. A general method for the synthesis of 2,4-dinitrobenzyl ketones from 2,4-DNT and aldehydes has been reported, providing access to a range of 6-nitroindoles with different substituents. This synthesis involves a catalytic reaction with aldehydes followed by oxidation to yield the desired ketones .
Molecular Structure Analysis
The molecular structure of 2,4-DNT has been studied using vibrational spectroscopy and quantum chemical calculations. The deprotonated form of 2,4-DNT, which yields a benzyl carbanion, has been characterized in the gas phase. This species is stable and provides insights into the reactivity and properties of the compound .
Chemical Reactions Analysis
2,4-DNT undergoes various chemical reactions, particularly biotransformation by microbial cultures. Microbial transformation products of 2,4-DNT have been identified, including amino-nitrotoluenes, azoxytoluenes, and acetamido-nitrotoluene. These transformations are crucial for understanding the environmental fate of 2,4-DNT and its potential for bioremediation . Additionally, the reduction of 2,4-DNT to 2,4-diaminotoluene (2,4-DAT) by rat liver enzymes has been studied, revealing the role of cytochrome P-450 and xanthine oxidase in the metabolic process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-DNT have been examined in the context of its environmental impact and biodegradation. Aerobic and anaerobic biodegradation pathways have been identified, with various bacterial strains capable of utilizing 2,4-DNT as a growth substrate. The biodegradation process involves the release of nitrite and the formation of intermediates such as amino-nitrotoluenes and diaminotoluene. The presence of certain organic wastes and nitrogen fortification can influence the efficiency of the biodegradation process .
Relevant Case Studies
Case studies have demonstrated the toxic effects of 2,4-DNT on zebrafish embryos and larvae, affecting organ morphogenesis and gene expression related to lipid metabolism and oxygen transport. The study provided a 120-hour post-fertilization LC50 value for 2,4-DNT, highlighting its potential as a developmental toxicant . Another case study involved the use of Rhodococcus pyridinivorans NT2 for the biodegradation of 2,4-DNT, which revealed insights into the physiological responses of the bacteria and the metabolic pathway involved in the degradation process .
Scientific Research Applications
Electrochemical Detection and Sensor Development
3D Printed Electrodes for Detection of Nitroaromatic Explosives
Utilization of 3D printed stainless steel electrodes electroplated with gold for sensitive electrochemical detection of 2,4-Dinitrotoluene (DNT) in military and forensic applications. These electrodes offer a more sensitive alternative to traditional glassy carbon electrodes (Tan et al., 2017).
ZnO–Ag2O Nanocomposite for Sensing Dinitrotoluene
Development of an electrochemical sensor using ZnO–Ag2O composite nanoflowers for direct, label-free sensing of 2,4-DNT. The sensor is highly sensitive, with applications in detecting environmental contaminants (Chakraborty et al., 2020).
Iron(II) and 2,4-Dinitrotoluene Electrochemical Characterization
A study on forming a complex between Fe(II) ion and 2,4-DNT, leading to the development of a sensitive method for determining 2,4-DNT using an iron-modified electrode (Brown et al., 2015).
Environmental and Bioremediation Applications
Aerobic Degradation of 2,4-DNT
Research on the aerobic degradation of 2,4-DNT by bacterial strains, focusing on its removal from contaminated systems due to its toxic nature. This study also explores the enhancement of degradation with the presence of organic wastes like corn steep liquor and molasses (Okozide et al., 2020).
Biodegradation in Soil Contaminated with Explosive Compounds
Investigation into the biodegradation of 2,4-DNT in soil contaminated with explosive compounds, focusing on microbial strains and bioreactor treatment strategies for soil remediation (Zhao Bin, 2008).
Combined Biofilm Reactor for Biodegradation
A study on the simultaneous biodegradation of 2,4-DNT and its isomers in an aerobic fluidized-bed biofilm reactor, achieving high removal efficiencies and highlighting the potential for treating contaminated groundwater and soil (Lendenmann et al., 1998).
Analytical and Pharmaceutical Applications
Field Method for Determination of 2,4-DNT
A simple titrimetric method developed for specifically determining 2,4-DNT in pharmaceutical contexts using a pH 11.2 buffer, highlighting its importance in pharmaceutical chemistry (Qureshi et al., 1995).
Solid State Reactions for Detection of Organic Compounds
Utilization of solid-state color reactions of 2,4-DNT for the selective detection and semiquantitative determination of compounds like indole and diphenylamine, demonstrating its application in analytical chemistry (Nabi et al., 1983).
Safety And Hazards
Future Directions
The European Chemicals Agency (ECHA) has proposed restrictions on 2,4-Dinitrotoluene . This indicates a future direction towards more stringent regulations and controls on the use of this compound.
Relevant Papers The relevant papers for 2,4-Dinitrotoluene include a Toxicological Profile by the Centers for Disease Control and Prevention and a paper on the Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6 .
properties
IUPAC Name |
1-methyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
Record name | DINITROTOLUENES, MOLTEN | |
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Record name | 2,4-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID0020529 | |
Record name | 2,4-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
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Physical Description |
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |
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Boiling Point |
572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |
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Record name | 2,4-DINITROTOLUENE | |
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Flash Point |
405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |
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Record name | 2,4-DINITROTOLUENE | |
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Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |
Record name | DINITROTOLUENES, MOLTEN | |
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Density |
1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |
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Vapor Density |
6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
2,4-Dinitrotoluene | |
Color/Form |
Yellow needles or monoclinic prisms, Yellow or orange crystals | |
CAS RN |
121-14-2, 1326-41-6, 84029-42-5 | |
Record name | DINITROTOLUENES, MOLTEN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Dinitrotoluene | |
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Record name | 2,4-Dinitrotoluene | |
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Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |
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Record name | 2,-Dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DINITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DINITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6741D310ED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/163 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |
Record name | DINITROTOLUENES, MOLTEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/163 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.